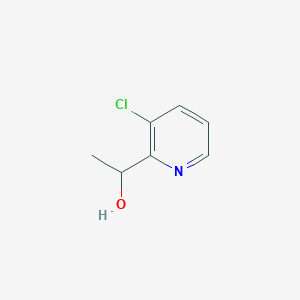

1-(3-Chloropyridin-2-yl)ethanol

Overview

Description

“1-(3-Chloropyridin-2-yl)ethanol” is a chemical compound with the molecular formula C7H8ClNO . It has a molecular weight of 157.60 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “1-(3-Chloropyridin-2-yl)ethanol” consists of a pyridine ring attached to an ethanol group at the 3rd position of the ring . The pyridine ring also has a chlorine atom attached at the 2nd position .Scientific Research Applications

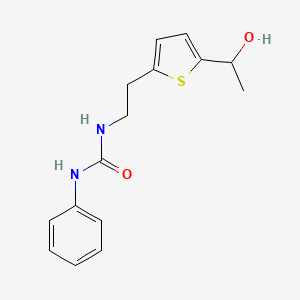

Nematocidal Activity

“1-(3-Chloropyridin-2-yl)ethanol” derivatives have been synthesized and evaluated for their nematocidal activity. These compounds have shown efficacy against the tomato root-knot nematode disease caused by Meloidogyne incognita. The interaction of these compounds with the acetylcholinesterase enzyme (AchE) through hydrogen bonding and CH–π interaction is a key mechanism of their nematocidal action .

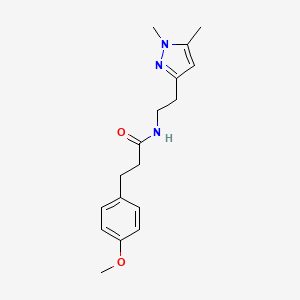

Synthesis of Pyrazole Derivatives

The compound serves as a precursor in the synthesis of pyrazole derivatives. These derivatives are significant due to their broad spectrum of biological activities, including antimicrobial, herbicidal, and antifungal properties. The flexibility introduced by the alkyl chain in these compounds enhances their pesticidal potential .

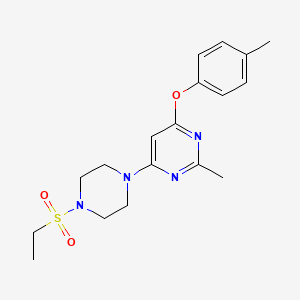

Development of Fungicides

Pyrazole carboxamide derivatives, synthesized using “1-(3-Chloropyridin-2-yl)ethanol”, have been reported to exhibit excellent activity against various fungi such as Botrytis cinerea and Erysiphe graminis. These fungicides are crucial in preventing fungi in grass and crops, showcasing the compound’s importance in agricultural research .

Insecticidal Properties

The chloropyridinyl ethanol derivatives have been used to develop novel insecticides targeting insect ryanodine receptors (RyR). These receptors are critical for muscle contraction in insects, and their modulation can lead to effective insect control, which is vital for pest management strategies .

Electrochemical Applications

Complexes synthesized from reactions involving “1-(3-Chloropyridin-2-yl)ethanol” have been studied for their electrocatalytic properties. These complexes, particularly those involving FeII, CoII, and NiII ions, show promise in applications such as single-molecule magnetic materials and catalysis for oxygen evolution reactions (OER) .

Chemical Building Blocks

“1-(3-Chloropyridin-2-yl)ethanol” is a valuable chemical building block in heterocyclic chemistry. It is used in the synthesis of various aromatic heterocycles, which are foundational structures in many pharmaceuticals and agrochemicals. Its role in the construction of complex molecules underscores its significance in synthetic chemistry .

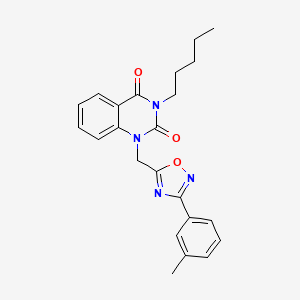

Mechanism of Action

Target of Action

1-(3-Chloropyridin-2-yl)ethanol is a key intermediate in the synthesis of the insecticide chlorantraniliprole . Chlorantraniliprole is a novel ryanodine receptor inhibitor with high efficiency, low toxicity, and unique action mechanism . The primary target of this compound is the insect ryanodine receptor .

Mode of Action

The compound operates by a highly specific biochemical mode of action. It binds and activates ryanodine receptors, resulting in depletion of intracellular calcium stores . This leads to muscle paralysis and death in insects .

Biochemical Pathways

The affected biochemical pathway is the calcium signaling pathway in insects. The activation of the ryanodine receptor by the compound causes the release of endogenous calcium ions . This disrupts the normal functioning of the insect’s muscles, leading to paralysis and death .

Pharmacokinetics

It is known that the extent of absorption of chlorantraniliprole, a compound synthesized using 1-(3-chloropyridin-2-yl)ethanol, is dependent on the dose administered . Chlorantraniliprole is extensively metabolized through various processes including hydroxylation, N-demethylation, nitrogen-to-carbon cyclization, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation .

Result of Action

The result of the action of 1-(3-Chloropyridin-2-yl)ethanol is the death of insects. The compound induces the activation of an insect ryanodine receptor to cause the release of endogenous calcium ions . This leads to muscle paralysis and ultimately, the death of the insect .

properties

IUPAC Name |

1-(3-chloropyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGFQCVQIVYJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloropyridin-2-yl)ethanol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2362798.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362799.png)

![5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole](/img/structure/B2362808.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2362811.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2362817.png)

![1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2362819.png)

![(1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2362820.png)